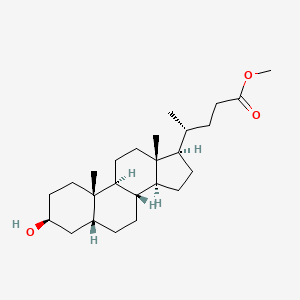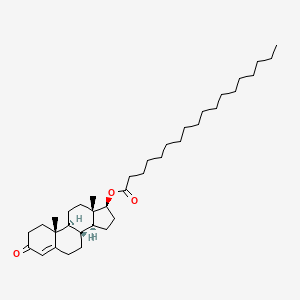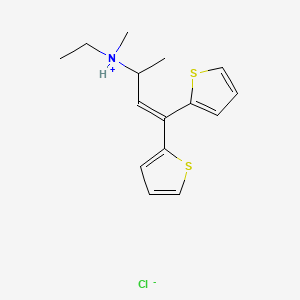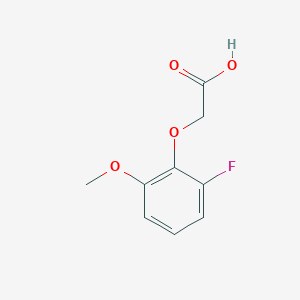
Ketotifen N-Oxide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ketotifen N-Oxide Hydrochloride is a derivative of ketotifen, a second-generation histamine H1-receptor antagonist. Ketotifen is widely used in the management of allergic disorders such as bronchial asthma and atopic dermatitis . This compound is a metabolite of ketotifen and has been studied for its potential pharmacological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ketotifen N-Oxide Hydrochloride involves the oxidation of ketotifen. The process typically includes the treatment of ketotifen with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an appropriate solvent, often dichloromethane, at a specific temperature to ensure the formation of the N-oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Ketotifen N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to ketotifen using reducing agents such as sodium borohydride.
Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include ketotifen, substituted ketotifen derivatives, and other oxidized forms of ketotifen .
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
作用機序
Ketotifen N-Oxide Hydrochloride exerts its effects by blocking H1 histamine receptors, thereby preventing the binding of histamine and reducing allergic symptoms. It also stabilizes mast cells, inhibiting the release of inflammatory mediators such as histamine, leukotrienes, and platelet-activating factor . The compound’s ability to modulate nitric oxide synthase activity further contributes to its anti-inflammatory properties .
類似化合物との比較
Similar Compounds
Ketotifen: The parent compound, used for similar therapeutic purposes.
Cyproheptadine: Another first-generation antihistamine with similar chemical structure and pharmacological effects.
Azatadine: A tricyclic antihistamine with comparable properties.
Diphenhydramine: A widely used first-generation antihistamine with sedative effects.
Uniqueness
Ketotifen N-Oxide Hydrochloride is unique due to its N-oxide functional group, which imparts distinct chemical and pharmacological properties. This modification enhances its stability and potentially alters its interaction with biological targets, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C19H20ClNO2S |
|---|---|
分子量 |
361.9 g/mol |
IUPAC名 |
2-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one;hydrochloride |
InChI |
InChI=1S/C19H19NO2S.ClH/c1-20(22)9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-23-19;/h2-5,8,11H,6-7,9-10,12H2,1H3;1H |
InChIキー |
YYWIKAQGIPFLHV-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)

![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)







![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt](/img/structure/B13413938.png)


